molecular formula C9H20ClNO2 B1522846 2-[Hexyl(methyl)amino]acetic acid hydrochloride CAS No. 1303890-47-2

2-[Hexyl(methyl)amino]acetic acid hydrochloride

Cat. No. B1522846
CAS RN: 1303890-47-2
M. Wt: 209.71 g/mol
InChI Key: NTDATTATKSUONE-UHFFFAOYSA-N
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Description

2-[Hexyl(methyl)amino]acetic acid hydrochloride, also known as HMAHCL, is a synthetic compound that belongs to the class of amino acids. It has a CAS Number of 1303890-47-2 and a molecular weight of 209.72 .


Molecular Structure Analysis

The molecular formula of 2-[Hexyl(methyl)amino]acetic acid hydrochloride is C9H20ClNO2 . The InChI code is 1S/C9H19NO2.ClH/c1-3-4-5-6-7-10(2)8-9(11)12;/h3-8H2,1-2H3,(H,11,12);1H .

Scientific Research Applications

Synthesis and Characterization in Chemistry

  • Transition Metal Complex Synthesis : The amino acid [1-(aminomethyl)cyclohexyl]acetic acid, which is structurally related to 2-[Hexyl(methyl)amino]acetic acid hydrochloride, was used to synthesize Schiff base ligands. These ligands were reacted with metal ions like Co(II), Ni(II), Cu(II), and Zn(II) to produce compounds studied for their antioxidant properties and xanthine oxidase inhibitory activities (Ikram et al., 2015).

Biochemical Applications

  • Analysis of Aminosugar Linkages : Techniques for the identification of partially methylated aminosugars, which can be derived from compounds like 2-[Hexyl(methyl)amino]acetic acid hydrochloride, were developed to understand structures in glycolipids (Stellner et al., 1973).
  • Study of Fluorescent Amino Acids : The hydrochloride of racemic amino acids, akin to 2-[Hexyl(methyl)amino]acetic acid hydrochloride, has been synthesized for use as a fluorescent probe in protein studies (Braun & Dittrich, 2010).

Agricultural Research

  • Herbicide Research : Compounds similar to 2-[Hexyl(methyl)amino]acetic acid hydrochloride have been studied for their effect as herbicides. For example, the study of 2,4-Dichlorophenoxy-acetic acid (a structurally related compound) on plants reveals insights into its adsorption and effect on plants (Aksu & Kabasakal, 2004).

properties

IUPAC Name

2-[hexyl(methyl)amino]acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO2.ClH/c1-3-4-5-6-7-10(2)8-9(11)12;/h3-8H2,1-2H3,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTDATTATKSUONE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCN(C)CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[Hexyl(methyl)amino]acetic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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